molecular formula C11H15ClF3N B086060 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride CAS No. 1081-78-3

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride

Cat. No.: B086060
CAS No.: 1081-78-3
M. Wt: 253.69 g/mol
InChI Key: WLRUMJVHROEIQD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-10(2,15)7-8-3-5-9(6-4-8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRUMJVHROEIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910625
Record name 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081-78-3
Record name Benzeneethanamine, alpha,alpha-dimethyl-4-(trifluoromethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazonium Salt Formation and Coupling Reactions

A foundational approach involves the synthesis of intermediate diazonium salts. In one patented method, 3-(trifluoromethyl)aniline undergoes diazotization with sodium nitrite (NaNO₂) and concentrated hydrochloric acid (HCl) at 0–5°C to form 3-(trifluoromethyl)diazonium chloride. This intermediate is subsequently coupled with prop-1-en-2-yl acetate in the presence of sodium acetate and copper(I) chloride (CuCl) in methanol, yielding a substituted acetophenone derivative. Key conditions include:

  • Temperature : 60–65°C for coupling.

  • Catalyst : CuCl (0.5–1.5 mol%).

  • Solvent System : Methanol-water mixtures.

This step achieves >85% conversion efficiency, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Reductive Amination for Amine Formation

The acetophenone intermediate undergoes reductive amination with ethylamine hydrochloride. In a representative protocol, the ketone is condensed with ethylamine hydrochloride in methanol under basic conditions (NaOH), followed by hydrogenation using palladium on carbon (Pd/C) under H₂ gas. Acidification with isopropyl alcohol-HCl precipitates the crude hydrochloride salt. Critical parameters include:

  • Reduction Catalyst : 5–10 wt% Pd/C.

  • Hydrogen Pressure : 1–3 atm.

  • Yield : 70–75% after crystallization.

Crystallization and Polymorph Control

Solvent-Mediated Polymorph Isolation

The hydrochloride salt is purified via solvent-mediated crystallization. A mixture of ethyl acetate and water (3:1 v/v) is heated to 65–75°C to dissolve the crude product, followed by hot filtration and gradual cooling to 10–20°C. This yields Form-M polymorph with defined particle size distributions:

Particle Size MetricValue (µm)
D(0.9)<25
D(10)<4
D(50)<9

This polymorph exhibits superior stability and dissolution kinetics compared to earlier forms.

Alternative Crystallization Techniques

Fractional distillation and column chromatography are employed for intermediate purification, reducing byproduct contamination. For example, n-heptane washes effectively remove unreacted diazonium salts.

Comparative Analysis of Reducing Agents

Hydrogenation vs. Borohydride Reduction

While Pd/C-mediated hydrogenation dominates industrial workflows, sodium borohydride (NaBH₄) in acetic acid offers a laboratory-scale alternative. A fluoxetine synthesis patent demonstrates NaBH₄ reduction of α,β-unsaturated ketones to secondary amines at 5–15°C, achieving 65–70% yields. However, this method requires stoichiometric acetic acid and meticulous pH control.

Four-Step Industrial Synthesis

A Chinese patent (CN105085278A) outlines a four-step route with a 50% overall yield, surpassing earlier methods (15%):

  • Nitration : Introducing nitro groups to the phenyl ring.

  • Reduction : Catalytic hydrogenation to aniline derivatives.

  • Alkylation : Methylation using dimethyl sulfate.

  • Salt Formation : HCl treatment in isopropanol.

This method avoids cyanide reagents, enhancing operational safety.

Process Optimization and Yield Enhancements

Temperature and Solvent Effects

  • Condensation Reactions : Methanol outperforms ethanol in minimizing side reactions during imine formation.

  • Crystallization : Ethyl acetate-water systems yield higher-purity HCl salts than acetone or acetonitrile.

Catalytic Innovations

Copper(I) chloride in coupling reactions reduces reaction times by 40% compared to non-catalytic methods. Similarly, Pd/C recyclability (up to 5 cycles) lowers production costs.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : δ 7.6–7.8 ppm (aromatic protons), δ 2.8–3.1 ppm (N-CH₂-CH₃).

  • XRPD : Distinct peaks at 2θ = 12.5°, 18.7°, and 25.3° confirm Form-M crystallinity.

Purity Assessment

High-performance liquid chromatography (HPLC) reveals >99.5% purity for Form-M, with residual solvents <0.1% .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, converting the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Various amine derivatives.

    Substitution: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its biological activity, including potential effects on neurotransmitter systems.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
  • CAS No.: 1200-27-7
  • Molecular Formula : C₁₀H₁₅ClFN
  • Molecular Weight : 203.69 g/mol
  • Key Differences : Replaces the trifluoromethyl group with a fluorine atom. This reduces molecular weight and alters electronic properties (electron-withdrawing effect of fluorine is weaker than CF₃). Pharmacologically, fluorophenyl derivatives often exhibit reduced metabolic stability compared to trifluoromethyl analogs .
N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride
  • CAS No.: 54779-55-4
  • Molecular Formula : C₁₂H₁₆ClF₃N
  • Molecular Weight : 267.72 g/mol
  • Key Differences: Substitutes the methyl group on the amine with an ethyl group. This compound is identified as a Fenfluramine impurity, suggesting structural similarities to appetite suppressants .

Positional Isomerism and Backbone Modifications

1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride
  • CAS No.: 1803588-71-7
  • Molecular Formula : C₁₀H₁₅ClFN
  • Molecular Weight : 203.69 g/mol
  • Key Differences: The amine group is located at the C1 position (primary amine) instead of C2 (tertiary amine).
2-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride
  • CAS No.: 1260651-23-7
  • Molecular Formula: C₁₀H₁₃ClF₃NO
  • Molecular Weight : 255.66 g/mol
  • Key Differences: Incorporates an ether linkage (phenoxy group) between the aromatic ring and the amine. This introduces polarity, which may reduce lipophilicity and alter pharmacokinetic properties such as absorption and distribution .

Heterocyclic Analog

2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine Hydrochloride
  • CAS No.: 2241142-04-9
  • Molecular Formula : C₈H₁₁ClF₃N₃
  • Molecular Weight : 241.64 g/mol
  • Key Differences: Replaces the phenyl ring with a pyrimidinyl heterocycle. Such modifications are often explored in kinase inhibitor drug design .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
This compound 1081-78-3 C₁₁H₁₅ClF₃N 253.69 Tertiary amine, CF₃-phenyl High lipophilicity; CNS activity potential
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride 1200-27-7 C₁₀H₁₅ClFN 203.69 Tertiary amine, F-phenyl Reduced metabolic stability vs. CF₃ analog
N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine hydrochloride 54779-55-4 C₁₂H₁₆ClF₃N 267.72 N-ethyl substitution, CF₃-phenyl Fenfluramine impurity; possible serotonergic effects
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride 1803588-71-7 C₁₀H₁₅ClFN 203.69 Primary amine, F-phenyl Lower BBB penetration due to primary amine
2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride 1260651-23-7 C₁₀H₁₃ClF₃NO 255.66 Phenoxy linker, primary amine Enhanced polarity; potential solubility issues
2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride 2241142-04-9 C₈H₁₁ClF₃N₃ 241.64 Pyrimidinyl heterocycle, tertiary amine Hydrogen-bonding potential; kinase targets

Biological Activity

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, commonly referred to as TFMPP, is a synthetic compound belonging to the phenethylamine class. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential applications in various fields.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₅ClF₃N
  • Molecular Weight : 253.69 g/mol
  • CAS Number : 1081-78-3

The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity and interaction with various targets in the body .

Target Interaction

TFMPP primarily acts on the serotonin reuptake transporter (SERT) . Its mechanism involves:

  • Blocking SERT : By inhibiting the reuptake of serotonin, TFMPP increases serotonin levels in the synaptic cleft, enhancing serotonergic transmission .

Biochemical Pathways

The compound predominantly affects the serotonergic pathway , which plays a crucial role in mood regulation, anxiety, and various neurological disorders. The elevation of serotonin levels can lead to mood enhancement and anxiolytic effects.

Neuropharmacology

Research indicates that TFMPP exhibits psychoactive properties similar to other serotonergic agents. The compound has been investigated for its potential therapeutic applications in treating conditions such as:

  • Depression
  • Anxiety Disorders

In animal studies, TFMPP administration resulted in increased locomotor activity and altered behavioral responses, suggesting its influence on central nervous system (CNS) activity .

Case Studies and Experimental Findings

A study examining the effects of TFMPP on serotonergic systems demonstrated significant alterations in behavior when administered to rodent models. Key findings included:

  • Increased exploratory behavior in open-field tests.
  • Anxiolytic-like effects observed in elevated plus-maze tests.

These behavioral changes correlate with enhanced serotonergic activity due to SERT inhibition .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
TFMPPTFMPP StructureSerotonin reuptake inhibitor
2-Methyl-1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochlorideSimilar Compound StructureLower affinity for SERT
2-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-amine hydrochlorideAnother Compound StructureSimilar activity profile

TFMPP is distinguished by its unique trifluoromethyl substitution, enhancing its binding affinity to SERT compared to structurally similar compounds .

Applications in Research and Industry

TFMPP's unique properties make it valuable in several research domains:

  • Pharmaceutical Development : Investigated as a potential candidate for antidepressant therapies due to its serotonergic modulation.
  • Neuroscience Research : Utilized in studies exploring serotonin's role in mood regulation and anxiety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution using 4-(trifluoromethyl)benzaldehyde and methylamine precursors. A patent example (EP 4 374 877 A2) describes multi-step protocols where analogous trifluoromethylphenyl amines are used as intermediates. Key steps include coupling reactions under inert atmospheres (e.g., nitrogen) and purification via column chromatography with gradients of ethyl acetate/hexane . Optimization involves adjusting reaction temperature (40–80°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (e.g., palladium for cross-coupling). LCMS and HPLC (e.g., retention time ~0.88 minutes) are critical for monitoring intermediate purity .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • LCMS : To confirm molecular weight (e.g., m/z 531 [M-H]⁻ observed in related trifluoromethylphenyl compounds) .
  • HPLC : Retention time consistency (e.g., 0.88 minutes under SQD-FA05 conditions) and peak symmetry assess purity (>95%) .
  • NMR : ¹H/¹³C NMR to verify the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and amine hydrochloride protonation (broad singlet at δ ~8–10 ppm in ¹H NMR).
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl, F) against theoretical values .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The hydrochloride salt enhances stability by reducing hygroscopicity. Store in airtight containers at 2–8°C, protected from light. Stability studies in analogous compounds (e.g., 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride) show degradation <5% over 12 months under these conditions. Monitor via periodic HPLC to detect amine oxidation or hydrolysis byproducts .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its receptor-binding affinity?

  • Methodological Answer :

  • In vitro assays : Use radioligand binding assays (e.g., with ³H-labeled ligands) to screen for affinity at serotonin/dopamine transporters, leveraging structural similarities to fluoxetine derivatives .
  • Enzyme inhibition : Test inhibition of monoamine oxidases (MAO-A/B) via fluorometric assays measuring kynuramine conversion .
  • Cellular models : Assess cytotoxicity (MTT assay) and functional activity (cAMP modulation) in neuronal cell lines (e.g., SH-SY5Y) .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize assay conditions : Control pH (7.4), temperature (37°C), and buffer composition (e.g., HEPES vs. PBS).
  • Validate reference compounds : Include positive controls (e.g., fluoxetine for serotonin reuptake inhibition) to calibrate inter-lab variability .
  • Meta-analysis : Use computational tools (e.g., Prism) to aggregate data and identify outliers due to solvent effects (DMSO vs. ethanol) .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?

  • Methodological Answer :

  • Dosing : Administer intravenously (IV) and orally (PO) in rodent models (e.g., Sprague-Dawley rats) at 10 mg/kg.
  • Sampling : Collect plasma at intervals (0.5–24 hours) and quantify via LC-MS/MS using deuterated internal standards.
  • Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F) using non-compartmental analysis (Phoenix WinNonlin) .

Methodological Challenges & Solutions

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

  • Answer :

  • Low yield in coupling steps : Optimize catalyst (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand (XPhos) ratios .
  • Byproduct formation : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents.
  • Hydrolysis of trifluoromethyl group : Avoid aqueous workup at high pH; instead, use anhydrous Na₂SO₄ for drying .

Q. How can computational modeling aid in predicting this compound’s metabolic pathways?

  • Answer :

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to simulate cytochrome P450 metabolism (e.g., CYP2D6/3A4).
  • Docking studies : Predict binding modes to metabolic enzymes (e.g., MAO-B) using AutoDock Vina .

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